Pyridazino[1,2-a]cinnoline
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Overview
Description
Pyridazino[1,2-a]cinnoline is a heterocyclic compound that features a fused ring system combining pyridazine and cinnoline structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyridazino[1,2-a]cinnoline involves the rhodium (III)-catalyzed redox-neutral annulation of pyrazolidinones with diazo compounds. This reaction is performed under mild conditions and offers good regioselectivity and functional group tolerance . Another method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Pyridazino[1,2-a]cinnoline undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Pyridazino[1,2-a]cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of pyridazino[1,2-a]cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with a keto group, used in various medicinal applications.
Cinnoline: A fused ring system similar to pyridazino[1,2-a]cinnoline but without the pyridazine component
Uniqueness
This compound stands out due to its fused ring system, which combines the properties of both pyridazine and cinnoline. This unique structure enhances its potential for biological activity and makes it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C12H10N2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
pyridazino[1,2-a]cinnoline |
InChI |
InChI=1S/C12H10N2/c1-2-6-12-11(5-1)7-10-13-8-3-4-9-14(12)13/h1-10H |
InChI Key |
FUDJEAQZGHZHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3N2C=CC=C3 |
Origin of Product |
United States |
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